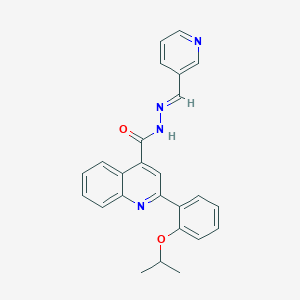![molecular formula C26H19ClN2O6 B5061862 4-[3-(3-chlorophenoxy)-5-nitrophenoxy]-N-(2-methoxyphenyl)benzamide](/img/structure/B5061862.png)
4-[3-(3-chlorophenoxy)-5-nitrophenoxy]-N-(2-methoxyphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3-(3-chlorophenoxy)-5-nitrophenoxy]-N-(2-methoxyphenyl)benzamide, also known as GW501516, is a synthetic drug that has gained attention in the scientific community for its potential use as a performance-enhancing drug. This compound belongs to the class of drugs known as PPARδ agonists, which are known to have various physiological effects on the body.
Mécanisme D'action
4-[3-(3-chlorophenoxy)-5-nitrophenoxy]-N-(2-methoxyphenyl)benzamide acts as a PPARδ agonist, which activates the PPARδ receptor in the body. This receptor is involved in the regulation of various physiological processes, including lipid metabolism, glucose homeostasis, and inflammation. Activation of this receptor by 4-[3-(3-chlorophenoxy)-5-nitrophenoxy]-N-(2-methoxyphenyl)benzamide leads to increased fatty acid oxidation, improved glucose uptake, and decreased inflammation.
Biochemical and Physiological Effects:
4-[3-(3-chlorophenoxy)-5-nitrophenoxy]-N-(2-methoxyphenyl)benzamide has been shown to have various biochemical and physiological effects on the body. It has been shown to increase endurance and improve athletic performance in animal models by increasing fatty acid oxidation and improving glucose uptake. Additionally, it has been shown to have beneficial effects on lipid metabolism, including increased HDL cholesterol and decreased triglycerides. It has also been shown to decrease inflammation and improve insulin sensitivity.
Avantages Et Limitations Des Expériences En Laboratoire
4-[3-(3-chlorophenoxy)-5-nitrophenoxy]-N-(2-methoxyphenyl)benzamide has several advantages for lab experiments. It is a synthetic compound, which allows for precise control over dosing and administration. Additionally, it has been extensively studied, and its effects are well-documented. However, there are also limitations to its use in lab experiments. Its potential use as a performance-enhancing drug raises ethical concerns, and its effects on human subjects are not well-understood.
Orientations Futures
There are several future directions for research on 4-[3-(3-chlorophenoxy)-5-nitrophenoxy]-N-(2-methoxyphenyl)benzamide. One potential area of research is its use as a therapeutic agent for various diseases, including diabetes, obesity, and cardiovascular disease. Additionally, further research is needed to understand its effects on human subjects and to determine its safety and efficacy. Finally, there is a need for further research into the mechanism of action of 4-[3-(3-chlorophenoxy)-5-nitrophenoxy]-N-(2-methoxyphenyl)benzamide, which could lead to the development of new drugs with similar effects.
Méthodes De Synthèse
The synthesis of 4-[3-(3-chlorophenoxy)-5-nitrophenoxy]-N-(2-methoxyphenyl)benzamide involves several chemical reactions. The first step involves the reaction of 3-chlorophenol with 3-nitrophenol in the presence of a base to form 3-(3-chlorophenoxy)-5-nitrophenol. This compound is then coupled with 2-methoxybenzoyl chloride in the presence of a base to form 4-[3-(3-chlorophenoxy)-5-nitrophenoxy]-N-(2-methoxyphenyl)benzamide. The final product is purified using column chromatography.
Applications De Recherche Scientifique
4-[3-(3-chlorophenoxy)-5-nitrophenoxy]-N-(2-methoxyphenyl)benzamide has been extensively studied for its potential use as a performance-enhancing drug. It has been shown to increase endurance and improve athletic performance in animal models. Additionally, it has been shown to have beneficial effects on lipid metabolism, glucose homeostasis, and inflammation. These effects make it a potential therapeutic agent for various diseases, including diabetes, obesity, and cardiovascular disease.
Propriétés
IUPAC Name |
4-[3-(3-chlorophenoxy)-5-nitrophenoxy]-N-(2-methoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19ClN2O6/c1-33-25-8-3-2-7-24(25)28-26(30)17-9-11-20(12-10-17)34-22-14-19(29(31)32)15-23(16-22)35-21-6-4-5-18(27)13-21/h2-16H,1H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNRWGKBVSNMMHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)OC3=CC(=CC(=C3)[N+](=O)[O-])OC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19ClN2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(3-chlorophenoxy)-5-nitrophenoxy]-N-(2-methoxyphenyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-methyl-N-[3-(1H-pyrazol-1-yl)benzyl]-2-[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetamide](/img/structure/B5061787.png)

![1-methyl-4-phenyloctahydro-1H-cyclopenta[b]pyridin-4-yl propanoate hydrochloride](/img/structure/B5061819.png)
![N-[2-(cyclohexylthio)ethyl]-4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5061832.png)
![ethyl 5-(aminocarbonyl)-2-({[4-(2-furoyl)-1-piperazinyl]acetyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B5061837.png)

![(4-bromophenyl)[2,6-dinitro-4-(trifluoromethyl)phenyl]amine](/img/structure/B5061850.png)
![1-[(5-bromo-2-thienyl)carbonyl]-4-methylpiperidine](/img/structure/B5061856.png)
![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~1~-(2-ethyl-6-methylphenyl)-N~2~-(4-fluorophenyl)glycinamide](/img/structure/B5061861.png)
![5-(5-bromo-2-hydroxy-3-nitrophenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5061865.png)
![5-[(4-chloro-2-methoxyphenoxy)methyl]-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5061873.png)
![1-[2-(3-fluoro-4-methylbenzyl)benzoyl]-L-prolinamide](/img/structure/B5061874.png)
